

CAY10462 Dihydrochloride: A Technical Overview for Researchers

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Compound of Interest

Compound Name: CAY 10462 dihydrochloride

Cat. No.: B564408

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For researchers, scientists, and drug development professionals, CAY10462 dihydrochloride presents as a potent and selective tool for investigating the physiological and pathological roles of 20-hydroxyeicosatetraenoic acid (20-HETE). This document provides a comprehensive guide to its core attributes, mechanism of action, and experimental considerations.

CAY10462 dihydrochloride is the dihydrochloride salt of CAY10434, a small molecule inhibitor of the 20-HETE synthase, cytochrome P450 4A11 (CYP4A11).[1] Its high selectivity and potency make it a valuable chemical probe for elucidating the downstream effects of 20-HETE in various biological systems.

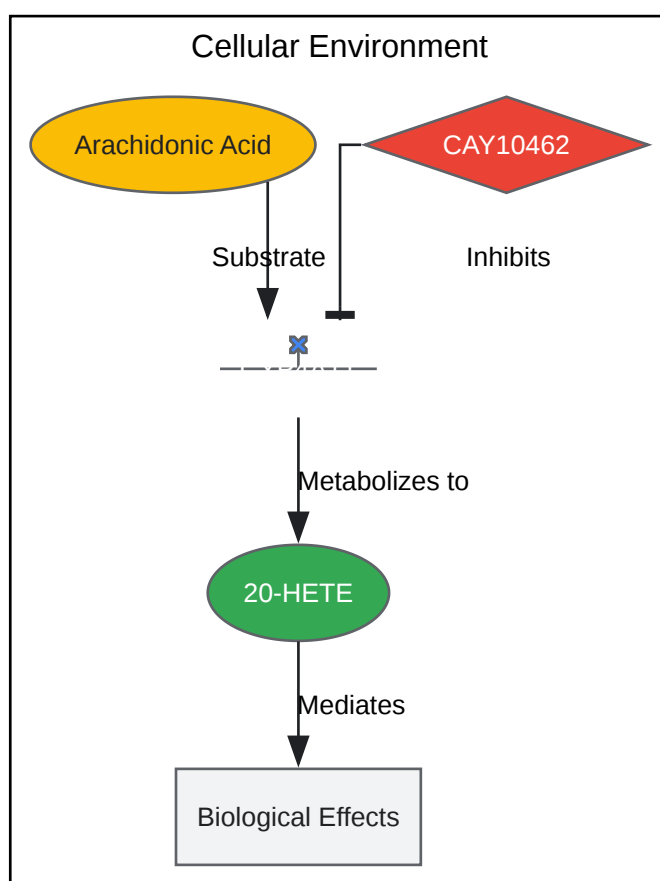
Core Properties and Data

CAY10462 dihydrochloride is formally known as 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride.[1] Its primary utility lies in its ability to specifically inhibit the enzymatic activity of CYP4A11, thereby reducing the production of 20-HETE.

Property	Value	Reference
Target	20-HETE synthase (CYP4A11)	[1]
IC ₅₀	8.8 nM (in human renal microsomes)	[1]
Chemical Formula	C ₁₇ H ₂₅ N ₃ O · 2HCl	[1]
Molecular Weight	360.3 g/mol	[1]

Mechanism of Action: Selective Inhibition of 20-HETE Synthase

CAY10462 dihydrochloride exerts its effects by directly inhibiting the catalytic activity of CYP4A11, an enzyme primarily responsible for the ω -hydroxylation of arachidonic acid to form 20-HETE. 20-HETE is a lipid signaling molecule implicated in the regulation of vascular tone, renal function, and angiogenesis. By blocking 20-HETE production, CAY10462 allows for the investigation of its role in various physiological and pathophysiological processes. The compound exhibits significantly lower potency against other cytochrome P450 enzymes, highlighting its selectivity.[1]



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Figure 1: Mechanism of action of CAY10462 dihydrochloride.

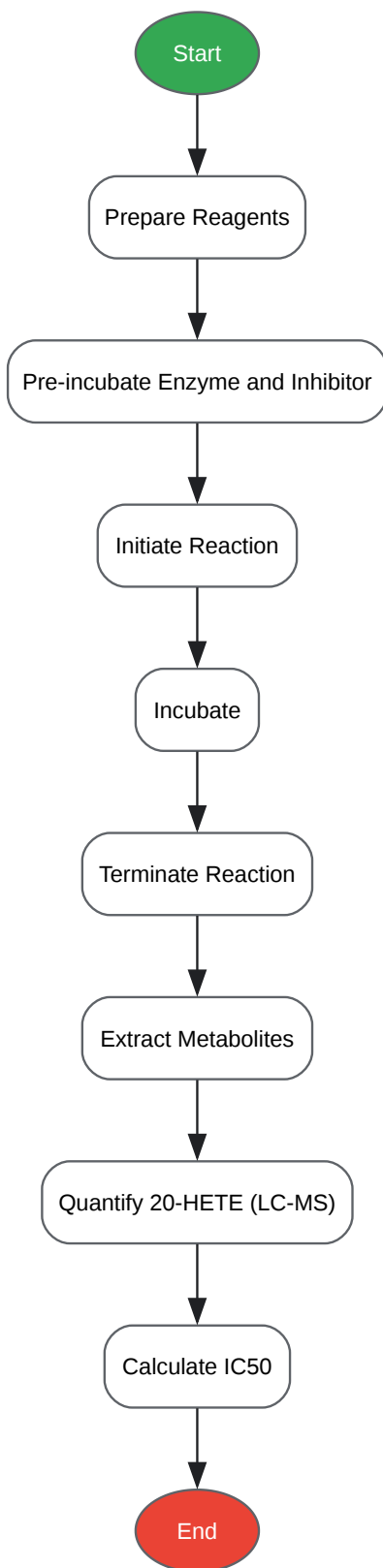
Experimental Protocols

Detailed experimental protocols for utilizing CAY10462 dihydrochloride will largely depend on the specific research question and model system. However, a general workflow for an in vitro enzyme inhibition assay is outlined below.

In Vitro CYP4A11 Inhibition Assay:

- Preparation of Reagents:
 - Prepare a stock solution of CAY10462 dihydrochloride in a suitable solvent (e.g., DMSO).
 - Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
 - Obtain a source of CYP4A11 enzyme (e.g., human renal microsomes or recombinant enzyme).
 - Prepare a solution of the substrate, arachidonic acid.
 - Prepare a solution of the cofactor, NADPH.
- Assay Procedure:
 - Pre-incubate the enzyme with varying concentrations of CAY10462 dihydrochloride in the reaction buffer for a specified time.
 - Initiate the enzymatic reaction by adding arachidonic acid and NADPH.
 - Incubate the reaction mixture at 37°C for a defined period.
 - Terminate the reaction (e.g., by adding a quenching solvent).
- Detection and Analysis:
 - Extract the metabolites.
 - Quantify the production of 20-HETE using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
 - Calculate the percent inhibition for each concentration of CAY10462 dihydrochloride.

- Determine the IC_{50} value by fitting the concentration-response data to a suitable pharmacological model.



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Figure 2: Experimental workflow for an in vitro inhibition assay.

Potential Research Applications

Given the role of 20-HETE in various physiological processes, CAY10462 dihydrochloride can be a valuable tool in several research areas:

- **Cardiovascular Research:** Investigating the role of 20-HETE in hypertension, stroke, and myocardial infarction.
- **Renal Physiology:** Studying the involvement of 20-HETE in the regulation of renal blood flow and tubular transport.
- **Oncology:** Exploring the contribution of 20-HETE to tumor angiogenesis and cancer progression.
- **Inflammation and Immunology:** Elucidating the role of 20-HETE in inflammatory signaling pathways.

In conclusion, CAY10462 dihydrochloride is a highly selective and potent inhibitor of 20-HETE synthase, offering researchers a powerful means to dissect the complex biological functions of this important lipid mediator. Its utility spans multiple research fields, promising to contribute to a deeper understanding of diseases with underlying vascular and inflammatory components.

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References

- 1. caymanchem.com [caymanchem.com]
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